2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c16-14-6-1-2-7-15(14)23(20,21)18-12-9-17-19(10-12)11-13-5-3-4-8-22-13/h1-2,6-7,9-10,13,18H,3-5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFXJJQXQXLPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrahydropyran ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Sulfonamide formation: The benzenesulfonamide moiety can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide in antiviral applications. For instance, derivatives containing similar structural motifs have shown promising activity against various viral infections, potentially through mechanisms involving inhibition of viral replication or interference with viral entry into host cells .
Anticancer Activity
The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Compounds with similar structures have been evaluated for their anticancer properties, showing effectiveness against several cancer cell lines. For example, studies have reported that certain sulfonamide derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .
Antimicrobial Effects
Compounds with a similar framework have also been tested for antimicrobial activity. Research indicates that specific modifications to the chemical structure can enhance antibacterial and antifungal properties. The presence of electron-withdrawing groups has been linked to increased efficacy against various microbial strains .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its biological activity. The synthesis typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent sulfonamide formation.
Key Steps in Synthesis
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Tetrahydro-Pyran Moiety : The tetrahydro-pyran group can be introduced via alkylation or cyclization reactions using suitable precursors.
- Sulfonamide Formation : The final step involves the reaction of the amine derivative with a sulfonyl chloride to yield the sulfonamide product.
Case Studies
Several case studies illustrate the applications of similar compounds:
- Antiviral Activity : A study demonstrated that a compound structurally related to this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase .
- Anticancer Research : Another study focused on a series of sulfonamide derivatives that showed potent activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Testing : A comprehensive evaluation revealed that certain derivatives displayed broad-spectrum antimicrobial activity, outperforming traditional antibiotics in some assays .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the sulfonamide group suggests potential inhibition of enzymes that utilize sulfonamide-containing substrates. The fluorine atom may enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings from Structural Comparisons
Role of Fluorination :
- Fluorine in the benzenesulfonamide core (target compound and parent) enhances electronegativity, improving binding to targets like kinases or sulfonamide-sensitive enzymes. Dual fluorination in ’s compound further increases potency but raises molecular complexity .
Impact of THP Substituents: The THP group in the target compound likely improves metabolic stability compared to the parent compound () by shielding labile sites. However, positional isomerism (e.g., THP-4-yl vs.
Heterocyclic Modifications: Pyrazolopyrimidine () and triazolopyridine () cores introduce additional hydrogen-bonding sites but increase molecular weight (>500 g/mol), which may reduce bioavailability.
Synthetic Routes :
Physicochemical and Pharmacokinetic Trends
- Solubility: The THP group in the target compound likely improves aqueous solubility compared to non-THP analogs (e.g., parent compound in ). However, ’s thiazole-containing derivative may exhibit lower solubility due to increased lipophilicity .
- Metabolic Stability : Bulkier substituents (e.g., THP, cyclohexyl in ) reduce cytochrome P450-mediated metabolism, extending half-life .
- Molecular Weight : Compounds exceeding 500 g/mol (e.g., ) may face challenges in passive diffusion across membranes .
Biological Activity
The compound 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.39 g/mol. The structure features a benzenesulfonamide moiety linked to a tetrahydro-2H-pyran and a pyrazole group, which are known for their diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.39 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives, including the target compound, against multidrug-resistant bacterial strains. The results indicated that the compound exhibited superior activity compared to traditional sulfonamides, suggesting its potential as a new therapeutic agent .
- Antitumor Mechanism Investigation : In a study focused on cancer therapy, the compound was assessed for its ability to inhibit tumor growth in vivo using xenograft models. It significantly reduced tumor size in treated groups compared to controls, indicating its potential for further development as an anticancer drug .
- Pharmacokinetic Profiling : A pharmacokinetic study revealed favorable absorption and distribution characteristics for the compound, with a half-life suitable for therapeutic use. This study is crucial for understanding dosing regimens in clinical applications .
Q & A
Q. What are the key challenges in synthesizing 2-fluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step regioselective functionalization, particularly in introducing the tetrahydro-2H-pyran-methyl group to the pyrazole core. Challenges include avoiding side reactions (e.g., over-alkylation) and ensuring high yield during sulfonamide coupling. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) during sulfonamide formation to reduce byproducts .
- Catalyst selection : Use of Pd-based catalysts for Suzuki-Miyaura coupling of fluorinated aryl groups, as seen in analogous pyrazole derivatives .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as demonstrated in related benzenesulfonamide syntheses .
Q. What chromatographic techniques are recommended for purifying this compound?
Purification challenges arise from the compound’s polarity and structural complexity:
- Flash chromatography : Effective for separating intermediates using gradients of ethyl acetate/hexane (3:7 to 1:1) .
- HPLC with C18 columns : Recommended for final purification, employing acetonitrile/water (0.1% TFA) mobile phases to resolve sulfonamide byproducts .
- Preparative TLC : Useful for small-scale isolation of intermediates, as noted in pyrazole-thioether separations .
Q. How can spectroscopic methods confirm the molecular structure and regiochemistry?
- X-ray crystallography : Definitive confirmation of the tetrahydro-2H-pyran-methyl group’s orientation and sulfonamide connectivity, as applied to structurally related pyrazole derivatives .
- NMR analysis :
- HRMS : Accurate mass measurement (e.g., [M+H] at m/z 380.0921) validates the molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Docking studies : Use crystal structures of homologous targets (e.g., cyclooxygenase-2 for sulfonamides) to model interactions. The tetrahydro-2H-pyran group’s conformational flexibility may influence hydrophobic pocket binding .
- MD simulations : Assess stability of the sulfonamide-protein complex over 100 ns trajectories, focusing on hydrogen bonds between the fluorine atom and active-site residues .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity, leveraging data from fluorophenyl-pyrazole analogs .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles:
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolite screening : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) that might interfere with activity .
- Orthogonal assays : Validate enzyme inhibition results with cell-based models, as seen in studies of pyrazole-based kinase inhibitors .
Q. What role does the tetrahydro-2H-pyran-methyl group play in modulating bioavailability?
- LogP calculations : The group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability compared to unsubstituted pyrazoles .
- Metabolic stability : In vitro liver microsome assays show resistance to oxidative metabolism due to steric hindrance from the tetrahydropyran ring .
- Solubility trade-offs : While the group improves lipid solubility, co-solvents like PEG-400 may be needed for in vivo administration, as observed in related sulfonamide formulations .
Q. How can researchers design derivatives to improve selectivity for a target enzyme?
- Bioisosteric replacement : Substitute the fluorine atom with chloro or trifluoromethyl groups to probe steric and electronic effects .
- Side-chain diversification : Modify the tetrahydro-2H-pyran moiety with methyl or ethyl groups to alter binding pocket interactions .
- Proteome-wide profiling : Use kinome screens to identify off-target effects and guide structural refinements .
Methodological Notes
- Synthetic protocols should prioritize reproducibility, with detailed reporting of reaction times, solvent purity, and intermediate characterization .
- Data interpretation must contextualize findings within broader theoretical frameworks, such as enzyme kinetics or molecular orbital theory, to avoid overgeneralization .
- Collaborative workflows integrating synthetic chemistry, computational biology, and pharmacology are critical for advancing research on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
